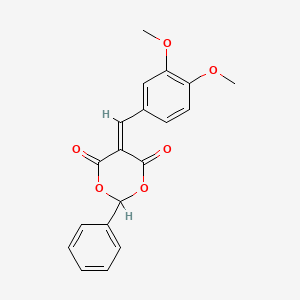![molecular formula C20H21N3O4 B5559134 2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)
2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide often involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, Ueda et al. (1991) described the synthesis of similar compounds by preparing butanamides having a pharmacophore and testing their antisecretory activity, which highlights the complexity of synthesizing such molecules and the potential for biological activity (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using various spectroscopic methods and theoretical calculations. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, providing insights into the geometry, vibrational spectra, and molecular parameters like bond length and angle, which are crucial for understanding the reactivity and interaction with biological targets (Viji et al., 2020).
Chemical Reactions and Properties
Compounds with the 1,2,4-oxadiazole moiety are known to participate in various chemical reactions, contributing to their diverse chemical properties. Aziz‐ur‐Rehman et al. (2016) synthesized a series of compounds with the oxadiazole ring and tested them as lipoxygenase inhibitors, demonstrating the chemical versatility and potential therapeutic applications of these molecules (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been characterized to understand their behavior in different environments. For instance, Trilleras et al. (2005) explored the hydrogen-bonded chains in compounds with methoxyphenyl groups, shedding light on their crystalline structure and intermolecular interactions, which are important for solubility and bioavailability (Trilleras et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for understanding the potential applications of these compounds. Rai et al. (2009) synthesized and characterized oxadiazole derivatives, evaluating their antibacterial activity, which provides insights into the chemical properties that contribute to their biological activity (Rai et al., 2009).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural features similar to 2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide have been investigated for their antimicrobial potential. For example, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, rivaling standard agents like Ampicillin and Flucanazole in certain cases. This suggests that derivatives of the specified compound may also possess promising antimicrobial properties (Helal et al., 2013).
Anticancer Potential
Derivatives related to 2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide have been explored for their anticancer activities. A study on hydrazide and oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, revealed compounds with significant in vitro antimicrobial activity against various bacteria and fungi, and notable antiproliferative activity against human tumor cell lines, indicating the potential of similar compounds in cancer research (Kaya et al., 2017).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-4-6-15(7-5-13)19-22-18(27-23-19)12-21-20(24)14(2)26-17-10-8-16(25-3)9-11-17/h4-11,14H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJROWGJYPHOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)


![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
